Brefeldin A

Virology Secretory Pathway Glycoprotein Processing

Brefeldin A (BFA) is the reference standard for ER-to-Golgi blockade via ARF1-GDP-Sec7 complex stabilization. Unlike Monensin, BFA achieves superior suppression of viral glycoprotein secretion (p<0.05). Distinct from Golgicide A, it targets BFA-sensitive ArfGEFs with unique potency fingerprint. Exclusively among secretory inhibitors, BFA enhances CRISPR HDR ~2-fold in iPSCs at 100 nM. Supplied at ≥98% purity. For studies requiring complete Golgi dissolution with COPI disassembly, BFA is irreplaceable.

Molecular Formula C16H24O4
Molecular Weight 280.36 g/mol
CAS No. 60132-23-2
Cat. No. B7796825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrefeldin A
CAS60132-23-2
Molecular FormulaC16H24O4
Molecular Weight280.36 g/mol
Structural Identifiers
SMILESCC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O
InChIInChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12+,13-,14+,15+/m0/s1
InChIKeyKQNZDYYTLMIZCT-KQPMLPITSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brefeldin A (CAS 60132-23-2) Technical Specifications and Core Mechanism Overview for Research Procurement


Brefeldin A (BFA) is a fungal-derived macrolide antibiotic with a molecular formula of C16H24O4 and a molecular weight of 280.36 g/mol . It functions as a reversible inhibitor of protein trafficking from the endoplasmic reticulum (ER) to the Golgi apparatus by targeting ADP-ribosylation factor (ARF) activation, specifically interfering with guanine nucleotide exchange factors (GEFs) responsible for ARF1 GTPase cycling [1]. The compound demonstrates an IC50 value of approximately 20 µM for inhibition of vesicular traffic in BSC1 mammalian cells . BFA's mechanism involves binding to an ARF1-GDP-Sec7 domain complex, stabilizing an abortive intermediate that prevents productive nucleotide exchange, thereby inducing rapid Golgi membrane tubulation and collapse with redistribution of Golgi-resident enzymes to the ER [1]. The compound is supplied commercially at ≥98% purity by HPLC, with solubility in DMSO at up to 50 mM . BFA exhibits a broad spectrum of biological activities including antiviral, antifungal, and antimitotic properties, though its utility as a chemical probe stems primarily from its specific and reversible disruption of the early secretory pathway .

Brefeldin A (CAS 60132-23-2) Scientific Selection Criteria: Why In-Class Analogs Cannot Substitute Directly


Despite the availability of multiple secretory pathway inhibitors that superficially disrupt Golgi morphology, Brefeldin A possesses a unique inhibitory profile among ArfGEF-targeting small molecules that precludes simple substitution with structurally or mechanistically related analogs [1]. A family-wide comparative analysis of four ArfGEF inhibitors (Brefeldin A, SecinH3, M-COPA, and NAV-2729) against six distinct ArfGEFs revealed that each inhibitor exhibits a specific inhibitory fingerprint, with BFA demonstrating distinct potency patterns that differ markedly from pan-ArfGEF inhibitors like M-COPA [1]. Furthermore, BFA's inhibitory potency is dramatically enhanced in the presence of the membrane-binding domain of Legionella RalF—a feature not captured by assays performed on isolated GEF domains alone—indicating that membrane context is a critical determinant of BFA's activity that is not shared equally among other ArfGEF inhibitors [1]. Compounds such as Golgicide A (GCA) selectively target the BFA-resistant GBF1 ArfGEF (IC50 = 3.3 µM) and produce distinct cellular phenotypes, including differential effects on GBF1 subcellular localization that diverge from BFA treatment [2]. Similarly, Exo1, while also inducing ARF1 release from Golgi membranes (IC50 ~20 µM), acts through a mechanism distinct from BFA and exhibits reduced impact on trans-Golgi network organization [3]. These mechanistic and phenotypic divergences underscore that substitution without empirical validation would compromise experimental reproducibility and introduce confounding variables in secretory pathway studies.

Brefeldin A (CAS 60132-23-2) Quantitative Differentiation Evidence: Comparative Data for Procurement Decision-Making


Brefeldin A vs. Monensin: Differential Inhibition of Viral Glycoprotein Secretion in HEK-293T Cells

In a direct head-to-head comparison evaluating inhibition of LASV GPC-derived GP1 glycoprotein secretion from HEK-293T/17 cells, Brefeldin A (BFA) demonstrated a significantly more pronounced inhibitory effect than Monensin when both compounds were administered at the onset of transfection [1]. Quantitative densitometric analysis of secreted GP1 levels in culture supernatants revealed that BFA treatment at the onset of transfection produced lower levels of secreted glycoprotein compared to identical treatment with Monensin (p < 0.05) [1]. Furthermore, BFA treatment at the onset resulted in a greater reduction of secreted GP1 than BFA added at 12 hours post-transfection (p < 0.001), establishing both comparator superiority and time-dependent efficacy [1].

Virology Secretory Pathway Glycoprotein Processing

Brefeldin A vs. Exo1: Differential Impact on Trans-Golgi Network Organization and ARF1 Release Kinetics

Comparative analysis of Brefeldin A (BFA) and Exo1 reveals mechanistic divergence despite overlapping phenotypic effects on ARF1 localization [1]. While both compounds induce rapid release of ADP-ribosylation factor 1 (ARF1) from Golgi membranes, Exo1 exerts significantly less effect on the structural organization of the trans-Golgi network (TGN) compared to BFA [1]. Exo1 inhibits exocytosis with an IC50 of approximately 20 µM in BSC1 cells, but unlike BFA, its mechanism does not involve stabilization of an ARF1-GDP-Sec7 complex, and it acts via a distinct biochemical pathway that preserves TGN integrity [1].

Membrane Trafficking Golgi Morphology ARF GTPase

Brefeldin A vs. Golgicide A: Divergent Effects on GBF1 Localization and Enterovirus Replication

Although both Brefeldin A (BFA) and Golgicide A (GCA) target Golgi-specific BFA resistance factor 1 (GBF1) and induce Golgi fragmentation, these compounds produce differential effects on GBF1 subcellular localization in enterovirus-infected cells [1]. GCA is a reversible inhibitor of BFA-resistant cis-Golgi ArfGEF GBF1 with an IC50 of 3.3 µM, exhibiting selective inhibition of GBF1 without affecting the ArfGEFs BIG1 or BIG2 [2]. In contrast, BFA exhibits broader ArfGEF inhibitory activity and induces distinct redistribution patterns of GBF1 that differ qualitatively from GCA treatment [1]. This divergence in GBF1 localization correlates with differential impacts on enterovirus replication efficiency, suggesting that the two inhibitors, while targeting overlapping molecular machinery, produce non-equivalent cellular outcomes [1].

Virology GBF1 Inhibition Enterovirus

Brefeldin A vs. FLI-06: Mechanistically Distinct Golgi Disruption and ER Exit Site Inhibition

FLI-06, a dihydropyridine compound identified in a screen for Notch pathway modulators, disrupts the Golgi apparatus in a manner qualitatively distinct from Brefeldin A (BFA) and Golgicide A [1]. Unlike BFA, which induces wholesale Golgi-to-ER redistribution and extensive membrane tubulation, FLI-06 inhibits general secretion at a step preceding exit from the endoplasmic reticulum (ER), targeting pre-ER exit site (ERES) stages without inducing ER-Golgi compartment fusion [1]. FLI-06 exhibits an EC50 of 2.3 µM for Notch signaling inhibition, a property not shared by BFA . This divergent mechanism renders FLI-06 a useful probe for studying pre-ERES membrane traffic events, whereas BFA remains the reference standard for interrogating ER-to-Golgi and intra-Golgi transport steps [1].

ER Exit Sites Notch Signaling Golgi Morphology

Brefeldin A vs. CI-976: Differential Coatomer (β-COP) Retention on Golgi-Derived Tubules

Comparative analysis of Brefeldin A (BFA) and CI-976 (2,2-methyl-N-(2,4,6-trimethoxyphenyl)dodecanamide) reveals a key mechanistic distinction regarding coatomer subunit β-COP retention during Golgi membrane tubule formation [1]. While both compounds induce Golgi membrane tubulation and retrograde trafficking, the effect of CI-976 is distinguished by the retention of β-COP on Golgi-derived membrane tubules, whereas BFA treatment results in β-COP dissociation from these structures [1]. CI-976 also enhances cytosol-dependent formation of tubules from Golgi complexes in vitro and increases lysophosphatidylcholine levels in Golgi membranes, suggesting a distinct mechanism involving lysophospholipid acyltransferase (LPAT) antagonism [1].

Lysophospholipid Metabolism Coatomer Dynamics Golgi Tubulation

Brefeldin A Enhances CRISPR-Mediated Homology-Directed Repair (HDR) Efficiency in Human iPSCs

Brefeldin A (BFA) applied at a concentration of 100 nM enhances CRISPR-mediated homology-directed repair (HDR) efficiency approximately 2-fold in human induced pluripotent stem cells (iPSCs) . This application-specific differentiation distinguishes BFA from other Golgi disruptors and secretory pathway inhibitors, which have not been systematically validated for HDR enhancement . The effect is concentration-dependent and occurs at sub-toxic doses that do not compromise cell viability or pluripotency, making BFA a valuable tool for improving precise genome editing outcomes in difficult-to-transfect stem cell systems . This property is not shared by structurally related analogs such as Golgicide A or Exo1, which have not been reported to enhance HDR efficiency in comparable assays .

CRISPR Gene Editing HDR iPSC

Brefeldin A (CAS 60132-23-2) Optimal Research and Industrial Use Cases Based on Verified Differentiation Data


Virology: Superior Viral Glycoprotein Secretion Blockade for Lassa Virus and Enterovirus Studies

Based on direct head-to-head quantitative data, Brefeldin A (BFA) provides superior suppression of LASV GPC-derived GP1 glycoprotein secretion compared to Monensin when applied at transfection onset (p < 0.05) [1]. This differential potency is critical for virology applications requiring stringent blockade of viral glycoprotein trafficking to ensure that residual secretion does not confound infectivity or immunogenicity assays. While Golgicide A also inhibits enterovirus replication, BFA and GCA produce distinct effects on GBF1 subcellular localization, necessitating careful inhibitor selection based on the specific virological endpoint under investigation [2]. For studies where maximal secretory blockade is the primary objective, BFA outperforms Monensin in quantitative secretion inhibition assays [1].

Membrane Trafficking: Complete ER-to-Golgi Transport Blockade with Defined Trans-Golgi Network Disruption

For experiments requiring unequivocal blockade of anterograde ER-to-Golgi transport, Brefeldin A (BFA) remains the reference standard due to its well-characterized mechanism of ARF1-GDP-Sec7 complex stabilization and induction of complete Golgi-to-ER redistribution [3]. However, comparative data demonstrate that Exo1, while also inducing ARF1 release from Golgi membranes, preserves trans-Golgi network (TGN) architecture to a significantly greater extent than BFA [4]. This distinction is critical when experimental designs require ARF1 inhibition without wholesale TGN destruction. Additionally, FLI-06 inhibits secretion at a pre-ER exit site (ERES) stage with a Golgi disruption phenotype that is qualitatively distinct from BFA, providing an orthogonal tool for mapping the precise site of secretory blockade [5]. Selection among these inhibitors should be guided by whether complete Golgi dissolution (BFA), partial TGN preservation (Exo1), or pre-ERES arrest (FLI-06) is required for the specific trafficking question.

Coatomer and Lysophospholipid Research: β-COP Dissociation vs. Retention Studies

Comparative mechanistic analysis reveals that Brefeldin A (BFA) induces Golgi membrane tubule formation accompanied by dissociation of the coatomer subunit β-COP from tubule membranes, whereas CI-976 treatment results in β-COP retention on Golgi-derived tubules [6]. This key distinction makes BFA the preferred tool for studies investigating COPI coat disassembly dynamics, while CI-976 is better suited for experiments examining lysophospholipid acyltransferase (LPAT)-dependent membrane remodeling that occurs independently of coatomer dissociation [6]. Both compounds inhibit classical swine fever virus (CSFV) infection comparably, indicating that viral replication assays may be less sensitive to this mechanistic divergence than fundamental cell biology studies of coatomer regulation .

CRISPR Gene Editing: Enhanced Homology-Directed Repair Efficiency in Stem Cells

Brefeldin A (BFA) enhances CRISPR-mediated homology-directed repair (HDR) efficiency approximately 2-fold when applied at 100 nM in human induced pluripotent stem cells (iPSCs) . This concentration-dependent enhancement occurs at sub-toxic doses and represents an application-specific differentiation not documented for other secretory pathway inhibitors such as Golgicide A, Exo1, Monensin, or Bafilomycin A1 . For researchers seeking to improve precise genome editing outcomes in stem cell systems—particularly those involving difficult-to-transfect or therapeutically relevant iPSC lines—BFA provides a unique and validated tool for boosting HDR efficiency without the need for genetic manipulation of DNA repair pathways . This application distinguishes BFA from its comparator compounds in procurement decisions for gene editing workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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